molecular formula C5H6N2S B3151767 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole CAS No. 721926-87-0

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole

Cat. No.: B3151767
CAS No.: 721926-87-0
M. Wt: 126.18 g/mol
InChI Key: ZPBHXVTULFEOTN-UHFFFAOYSA-N
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Description

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole is a useful research compound. Its molecular formula is C5H6N2S and its molecular weight is 126.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBHXVTULFEOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole: Structural Architecture and Medicinal Utility

[1]

Executive Summary

The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core (CAS: 365996-65-2 for HBr salt) represents a distinct class of 5,5-fused bicyclic heterocycles. Structurally, it consists of an aromatic thiazole ring fused to a saturated pyrrolidine ring across the C4–C5 bond of the thiazole. This scaffold has emerged as a critical pharmacophore in drug discovery, particularly in the design of Factor Xa (fXa) inhibitors, where it serves as a conformationally restricted surrogate for flexible diamine linkers, offering improved solubility and metabolic stability compared to its acyclic analogs.

Structural Architecture & Electronic Properties[2]

Nomenclature and Numbering

The IUPAC designation "5,6-dihydro-4H-pyrrolo[3,4-d]thiazole" describes the saturation level of the nitrogen-containing ring.

  • Fusion Face: The pyrrole ring is fused to the d-face (C4–C5 bond) of the thiazole.

  • Saturation: The "5,6-dihydro-4H" descriptor indicates that the carbons at positions 4 and 6, as well as the nitrogen at position 5 (in the fused numbering system), constitute a saturated pyrrolidine moiety.

  • Heteroatoms:

    • N3 (Thiazole): sp² hybridized, acts as a weak hydrogen bond acceptor (HBA).

    • N5 (Pyrrole): sp³ hybridized (secondary amine), acts as a strong base and hydrogen bond donor/acceptor (HBD/HBA).

Conformational Rigidity

Unlike substituted thiazoles with flexible alkyl chains, this fused system locks the amine vector relative to the thiazole vector. This reduction in entropic penalty upon binding is a key driver for its high affinity in enzyme pockets, such as the S4 subsite of Factor Xa proteases.

Structural Diagram (DOT Visualization)

The following diagram illustrates the core numbering and electronic features.

Gcluster_propsPharmacophoric FeaturesS1S1C2C2S1->C2N3N3(sp²)C2->N3doubleC3aC3aN3->C3aC4C4C3a->C4C6aC6aC3a->C6adouble, fusionN5N5(sp³)C4->N5C6C6N5->C6C6->C6aC6a->S1Prop1Rigid SpacerProp2Basic Center (N5)

Caption: Numbering and connectivity of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole core. N3 is part of the aromatic system; N5 is the secondary amine handle.

Synthetic Methodologies

The synthesis of this core is non-trivial due to the sensitivity of the electron-rich pyrrole intermediates. The most robust route, established by researchers at Daiichi Sankyo, utilizes a double Mitsunobu cyclization strategy.

The "Diol Cyclization" Strategy

This route avoids unstable free pyrrole intermediates by constructing the saturated ring directly from a thiazole precursor.

  • Precursor Assembly: Hantzsch thiazole synthesis is used to generate a 4,5-disubstituted thiazole (e.g., dimethyl thiazole-4,5-dicarboxylate).

  • Reduction: The diester is reduced (e.g., using LiAlH₄) to the key intermediate: 4,5-bis(hydroxymethyl)thiazole .

  • Cyclization (Key Step): The diol reacts with a sulfonamide (e.g., 4-nitrobenzenesulfonamide, NsNH₂) in the presence of cyanomethylenetributylphosphorane (CMBP) or standard DEAD/PPh₃ conditions. This effects a double nucleophilic substitution to close the pyrrolidine ring.

  • Deprotection: The nosyl (Ns) group is removed via thiophenol/base to yield the free secondary amine.

Synthetic Workflow Diagram

SynthesisStartThiazole-4,5-dicarboxylateStep1Reduction (LiAlH4)Start->Step1Inter14,5-Bis(hydroxymethyl)thiazoleStep1->Inter1Step2Mitsunobu Cyclization(NsNH2, CMBP/DEAD)Inter1->Step2Inter2N-Nosyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazoleStep2->Inter2Step3Deprotection(PhSH, Cs2CO3)Inter2->Step3Final5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole(Target Scaffold)Step3->Final

Caption: The optimized synthetic route via 4,5-bis(hydroxymethyl)thiazole cyclization.

Physicochemical & ADME Profiling[2]

The integration of the pyrrolidine ring into the thiazole core imparts specific "drug-like" properties:

PropertyDescriptionImpact on Drug Design
Basicity (pKa) N5 pKa ≈ 9.0–10.0High basicity ensures protonation at physiological pH, aiding solubility and electrostatic interactions (e.g., with Asp residues).
LogP Low (Hydrophilic)The polar secondary amine and thiazole nitrogen reduce lipophilicity, beneficial for reducing metabolic clearance.
Solubility HighThe salt forms (HCl, HBr) are highly water-soluble, addressing common formulation challenges in heterocyclic medicinal chemistry.
Metabolic Stability Moderate to HighBlocking the C4/C5 positions of thiazole prevents oxidation at these typically reactive sites.

Medicinal Chemistry Applications: Factor Xa Inhibition[3]

The primary validation of this scaffold comes from the development of oral anticoagulants targeting Factor Xa (fXa) .

The S4 Pocket Interaction

In fXa inhibitors, the S4 subsite is a hydrophobic pocket that often accommodates an aromatic or semi-aromatic moiety.

  • The Challenge: Traditional linkers to the S4 group were often flexible alkyl chains, leading to entropic penalties upon binding.

  • The Solution: The 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold acts as a rigid spacer .

    • The thiazole ring can engage in π-stacking or hydrophobic interactions.

    • The N5-amine serves as a vector to attach the S4-binding motif (e.g., a substituted phenyl or sulfonamide group).

    • Result: This subunit demonstrated superior potency and pharmacokinetic profiles compared to piperidine or flexible diamine analogs [1].

Experimental Protocol: Synthesis of the Core

Objective: Synthesis of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (hydrobromide salt).

Materials
  • 4,5-Bis(hydroxymethyl)thiazole (prepared from dimethyl thiazole-4,5-dicarboxylate).

  • 4-Nitrobenzenesulfonamide (NsNH₂).

  • Cyanomethylenetributylphosphorane (CMBP) or DEAD/PPh₃.

  • Thiophenol (PhSH).

  • Cesium Carbonate (Cs₂CO₃).[1]

Methodology
  • Cyclization:

    • Dissolve 4,5-bis(hydroxymethyl)thiazole (1.0 eq) and NsNH₂ (1.0 eq) in anhydrous THF/Toluene (2:1).

    • Add CMBP (3.8 eq) and heat the mixture to 80 °C for 2.5 hours under nitrogen.

    • Concentrate and purify via silica gel chromatography to obtain the N-nosyl protected intermediate.

  • Deprotection:

    • Suspend the N-nosyl intermediate in THF/MeOH (1:1).

    • Add Cs₂CO₃ (2.0 eq) and PhSH (3.0 eq) (or use polymer-supported thiophenol for easier cleanup).

    • Stir at room temperature for 18 hours.

    • Filter and concentrate.

  • Salt Formation:

    • Dissolve the crude oil in ethanol.

    • Add HBr in acetic acid dropwise.

    • Precipitate the product with diethyl ether to yield 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide as a solid.

References

  • A Facile Synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole and Other Pyrrolidine-Fused Aromatic Ring Systems via One-Step Cyclization . Heterocycles, 2012, 85(7), 1713.

  • 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide . PubChem Compound Summary.

  • Thiazole Derivatives in Medicinal Chemistry: Recent Advancements . Journal of Molecular Structure, 2022, 1266, 133479. [2]

Medicinal Chemistry of Pyrrolo[3,4-d]thiazole Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[3,4-d]thiazole scaffold represents a specific class of 5,5-fused bicyclic heterocycles where a pyrrole ring is fused across the


-bond (C4–C5) of a thiazole ring. This structure serves as an important bioisostere for purines, indoles, and phthalimides in medicinal chemistry, offering unique electronic properties due to the presence of the sulfur atom and the specific arrangement of nitrogen donors/acceptors.

This technical guide details the structural properties, validated synthetic protocols, and medicinal chemistry applications of this scaffold.[1]

Executive Summary & Structural Profile

The pyrrolo[3,4-d]thiazole core is a 5,5-fused aromatic system . Unlike its isomer pyrrolo[2,3-d]thiazole, the [3,4-d] fusion creates a symmetric axis through the pyrrole nitrogen (in the 2H-tautomer or N-substituted forms), making it structurally analogous to isoindole or thieno[3,4-c]pyrrole .

Physicochemical Characteristics[2][3][4][5][6][7]
  • Aromaticity: The system retains aromatic character, though less than benzene-fused analogues (phthalimides), making the ring system more susceptible to electronic tuning via substituents.

  • H-Bonding Potential:

    • N3 (Thiazole): A moderate hydrogen bond acceptor (HBA).

    • N5 (Pyrrole): A hydrogen bond donor (HBD) if unsubstituted; if substituted, it acts as a vector for lipophilic groups.

  • Electronic Bias: The thiazole ring is electron-deficient relative to the pyrrole. This "push-pull" internal electronic bias can be exploited to fine-tune pKa and metabolic stability.

Synthetic Architectures

The most robust and self-validating entry into this scaffold is the Thiazole-4,5-dicarboxylate Route . This method avoids the regioselectivity issues often encountered when trying to build a thiazole ring onto a pre-existing pyrrole.

Primary Route: The Dicarboxylate Cyclization

This protocol utilizes diethyl thiazole-4,5-dicarboxylate (CAS 18940-72-2) as the foundational building block. This commercially available starting material ensures reproducibility.

Step-by-Step Mechanism
  • Core Formation: Condensation of the diester with a primary amine (

    
    ) yields the pyrrolo[3,4-d]thiazole-4,6-dione  (a hetero-phthalimide analogue).
    
  • Functionalization: The resulting imide can be reduced to the lactam or the fully reduced pyrroline depending on the desired oxidation state.

Experimental Protocol: Synthesis of -Substituted Pyrrolo[3,4-d]thiazole-4,6-dione

Objective: Synthesis of 5-benzyl-4H,6H-pyrrolo[3,4-d]thiazole-4,6-dione.

Reagents:

  • Diethyl thiazole-4,5-dicarboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Ethanol (anhydrous)

  • Triethylamine (catalytic, optional)[2]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl thiazole-4,5-dicarboxylate (1.0 mmol) in anhydrous ethanol (5 mL).

  • Addition: Add benzylamine (1.1 mmol) dropwise. If the reaction is sluggish at RT, add 0.1 eq of triethylamine.

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc). The starting diester spot (
    
    
    
    ) should disappear, replaced by a more polar imide spot.
  • Workup: Cool the reaction mixture to

    
    . The product often precipitates as a solid.
    
    • If Solid: Filter and wash with cold ethanol.

    • If Oil: Evaporate solvent under reduced pressure. Redissolve in minimal DCM and precipitate with Hexane.

  • Validation:

    
     should show the disappearance of ethyl ester quartet/triplet signals and the appearance of the benzylic 
    
    
    
    singlet (
    
    
    ppm) and aromatic thiazole proton (
    
    
    ppm).

Visualization: Synthesis & SAR Workflow

The following diagram illustrates the retrosynthetic logic and the Structure-Activity Relationship (SAR) vectors for the scaffold.

PyrroloThiazole_SAR Precursor Diethyl thiazole- 4,5-dicarboxylate Scaffold Pyrrolo[3,4-d]thiazole- 4,6-dione Core Precursor->Scaffold Cyclization (EtOH, Reflux) Amine Primary Amine (R-NH2) Amine->Scaffold R_Group N-Substituent (R): Solubility & Target Affinity (e.g., Benzyl, Alkyl) Scaffold->R_Group Vector 1 C2_Pos C2-Position: Electronic Tuning (H, Methyl, Aryl) Scaffold->C2_Pos Vector 2 Reduction Carbonyl Reduction: Imide -> Lactam -> Amine Scaffold->Reduction Post-Synthetic Modification

Caption: Synthetic assembly and SAR vectors for the pyrrolo[3,4-d]thiazole scaffold. The core is assembled via condensation, providing three distinct vectors for medicinal chemistry optimization.

Medicinal Chemistry & Therapeutic Applications[9][10][11][12]

Kinase Inhibition (ATP Bioisostere)

The pyrrolo[3,4-d]thiazole scaffold functions as a bioisostere of the purine nucleus found in ATP.

  • Mechanism: The thiazole nitrogen (N3) and the carbonyl oxygens (in the dione form) can serve as hinge-binding motifs in kinase active sites.

  • Application: Analogues have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs) . The scaffold's planarity allows it to slot into the ATP-binding pocket, while the

    
    -substituent projects into the solvent-exposed region or the ribose pocket.
    
Antimicrobial Agents (MurA Targeting)

Derivatives of thiazole-fused systems have shown efficacy against drug-resistant bacteria.[3]

  • Target: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).

  • Rationale: The electrophilic nature of the dione ring (or Michael acceptor derivatives) allows for covalent or tight-binding interactions with active site cysteine residues in bacterial enzymes.

Quantitative Data: Bioactivity Profile

The following table summarizes the theoretical and observed properties of the scaffold compared to standard bioisosteres.

PropertyPyrrolo[3,4-d]thiazolePhthalimidePurine
Ring Size 5,5-Fused6,5-Fused6,5-Fused
H-Bond Acceptors 3 (N3, 2x C=O)2 (2x C=O)4 (N1, N3, N7, N9)
Lipophilicity (cLogP) Lower (More Polar)HigherLow
Metabolic Liability S-oxidation possibleHydrolysisOxidation/Deamination
Key Vector N-5 (Pyrrole)N-2 (Imide)N-9

References

  • Synthesis of Thiazole-4,5-dicarboxylates

    • Source: Sigma-Aldrich / Merck KGaA.
    • Product: Diethyl thiazole-4,5-dicarboxylate (CAS 18940-72-2).

    • URL:

  • Structural Characterization of Pyrrolo[3,4-d]thiazoles

    • Title: 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CAS 773031-79-1).
    • Source: PubChem Compound Summary.
    • URL:

  • Medicinal Chemistry of Thiazole-Fused Scaffolds

    • Title: Biological and In Silico Studies of Novel Pyrazolo[3,4-d]thiazole Derivatives (Rel
    • Source: Chemistry & Biodiversity (via PubMed).
    • URL:

  • Hantzsch Synthesis Protocols

    • Title: Hantzsch Pyrrole Synthesis - Reference for Cycliz
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:

Sources

Methodological & Application

Application Note: Rational Design and Evaluation of Factor Xa Inhibitors Utilizing a Pyrrolo[3,4-d]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of novel anticoagulants. It details the rational design, synthesis, and biochemical validation of Factor Xa (FXa) inhibitors utilizing a pyrrolo[3,4-d]thiazole scaffold—a rigid, bicyclic core designed to optimize binding entropy.

Introduction & Rationale

Direct Oral Anticoagulants (DOACs) targeting Factor Xa, such as Rivaroxaban and Apixaban, have revolutionized the treatment of thromboembolic disorders. However, the search for novel scaffolds continues to address issues of renal clearance, metabolic stability, and patentability.

This guide explores the pyrrolo[3,4-d]thiazole system as a bioisostere for the central rings found in current DOACs (e.g., the oxazolidinone of Rivaroxaban or the pyrazole-pyridinone of Apixaban).

Why Pyrrolo[3,4-d]thiazole?
  • Conformational Rigidity: The fused bicyclic system reduces the entropic penalty upon binding by locking the P1 and P4 substituents into the requisite "L-shaped" configuration.

  • Vector Orientation: The scaffold allows for precise exit vectors:

    • Thiazole C2 position: Ideal for targeting the S1 specificity pocket.

    • Pyrrole Nitrogen (N6): Ideal for projecting into the solvent-exposed S4 pocket.

  • Electronic Properties: The thiazole ring acts as a weak base and hydrogen bond acceptor, potentially interacting with Gly219 or backbone carbonyls in the active site.

Structural Biology & Design Strategy

The design relies on the "L-shaped" pharmacophore model of FXa inhibition.

The Binding Pockets[1][2][3][4]
  • S1 Pocket (Specificity Pocket): A deep, hydrophobic cleft lined by Asp189 .[1] It requires a moiety that can form a salt bridge or strong electrostatic interaction (e.g., benzamidine) or a halogenated aromatic group (e.g., chlorothiophene) that displaces water.

  • S4 Pocket (Hydrophobic Box): Formed by Tyr99, Phe174, and Trp215 .[1][2] This "aromatic box" binds hydrophobic, π-stacking groups like morpholinone-phenyl or lactams.

Molecular Modeling Workflow

The following diagram illustrates the iterative design cycle using the pyrrolo[3,4-d]thiazole core.

DesignCycle Start Scaffold Selection (Pyrrolo[3,4-d]thiazole) Docking Molecular Docking (PDB: 2W26) Target: Asp189 & Trp215 Start->Docking Synthesis Modular Synthesis (Paal-Knorr / Cyclization) Docking->Synthesis Assay Chromogenic Assay (Ki & IC50 Determination) Synthesis->Assay SAR SAR Analysis (Potency/Selectivity) Assay->SAR SAR->Start Optimization

Figure 1: The iterative drug discovery cycle for FXa inhibitors.

Chemical Synthesis Protocol

Objective: Synthesize a library of 2,6-disubstituted pyrrolo[3,4-d]thiazoles. Retrosynthetic Strategy: The core is constructed by fusing a pyrrole ring onto a pre-existing thiazole backbone via a bis-electrophile intermediate.

Reagents & Equipment[5][6][7]
  • Starting Material: Thiazole-4,5-dicarboxylic acid diethyl ester.

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or DIBAL-H.

  • Halogenating Agent: Phosphorus tribromide (PBr3).

  • Amines: Various primary amines (R-NH2) for the S4 pocket.

  • Coupling Reagents: HATU, DIPEA (for amide coupling at C2 if using carboxylate) or Suzuki conditions (if using C2-bromide).

Step-by-Step Methodology
Step 1: Scaffold Core Construction
  • Reduction: Dissolve thiazole-4,5-dicarboxylic acid diethyl ester (10 mmol) in anhydrous THF at 0°C. Slowly add LiAlH4 (2.5 eq). Stir for 4h to generate thiazole-4,5-diyldimethanol .

  • Bromination: Treat the crude diol with PBr3 (3 eq) in DCM at 0°C to yield 4,5-bis(bromomethyl)thiazole . Caution: Potent lachrymator.

  • Cyclization (Pyrrole Ring Formation):

    • Dissolve the bis-bromo intermediate in acetonitrile.

    • Add the desired primary amine (R1-NH2, representing the S4 ligand, e.g., 4-(morpholin-3-one)aniline).

    • Heat to reflux (80°C) for 6–12h.

    • Mechanism: Double nucleophilic substitution closes the ring, forming the 6-substituted-4,6-dihydropyrrolo[3,4-d]thiazole .

  • Oxidation (Optional): If the aromatic pyrrole is desired, treat with DDQ or MnO2. However, the reduced dihydro form (2,6-dihydropyrrolo[3,4-d]thiazole) is often preferred for maintaining specific puckering geometry.

Step 2: C2 Functionalization (S1 Ligand Introduction)
  • Pre-requisite: The starting thiazole should ideally have a handle at C2 (e.g., 2-bromo-thiazole).

  • Suzuki Coupling:

    • Mix the scaffold (C2-Br) with 4-chlorophenylboronic acid (S1 binder).

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: K2CO3 (2M).

    • Solvent: Dioxane/Water (4:1).

    • Conditions: 100°C, 12h, Argon atmosphere.

Biochemical Validation Protocol (Chromogenic Assay)

Objective: Determine the IC50 of synthesized compounds against human Factor Xa using the specific substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

Principle

Factor Xa cleaves the p-nitroaniline (pNA) from the peptide substrate S-2765.[3][4][5] The release of pNA is measured spectrophotometrically at 405 nm .[3][4][5][6] Inhibitors reduce the rate of pNA generation.

Assay Workflow Diagram

AssayWorkflow Reagents Reagents 1. Human FXa (0.5 nM) 2. Substrate S-2765 (200 µM) 3. Test Compound (DMSO) 4. Buffer (Tris-HCl, pH 7.4) PlateSetup Plate Setup (96-well) Blank Buffer + Substrate Control FXa + Substrate + DMSO Test FXa + Substrate + Inhibitor Reagents->PlateSetup Incubation Incubation 10 mins @ 37°C (Enzyme + Inhibitor) PlateSetup->Incubation Reaction Start Reaction Add S-2765 Incubation->Reaction Read Kinetic Read OD 405nm (0 - 20 mins) Reaction->Read

Figure 2: Chromogenic assay workflow for high-throughput screening of FXa inhibitors.

Detailed Protocol
  • Buffer Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

    • Note: BSA prevents enzyme adsorption to the plastic walls.

  • Enzyme Solution:

    • Dilute human FXa (Enzyme Research Laboratories or similar) to 2 nM in Assay Buffer (Final assay concentration will be 0.5–1 nM).

  • Substrate Solution:

    • Reconstitute S-2765 (Chromogenix/Diapharma) in water to 4 mM stock.

    • Dilute to 400 µM working solution (Final assay concentration: 100 µM, which is ~ Km).

  • Plate Setup (96-well clear bottom):

    • Test Wells: 25 µL Inhibitor (diluted in buffer/DMSO, max 5% DMSO) + 25 µL FXa.

    • Positive Control: 25 µL Buffer/DMSO + 25 µL FXa.

    • Blank: 50 µL Buffer (no enzyme).

  • Pre-Incubation:

    • Incubate plate at 37°C for 10–15 minutes to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation:

    • Add 50 µL of Substrate S-2765 to all wells.

  • Measurement:

    • Monitor Absorbance at 405 nm kinetically every 30 seconds for 20 minutes at 37°C using a microplate reader (e.g., Tecan or Molecular Devices).

Data Analysis
  • Calculate the initial velocity (

    
    ) from the linear portion of the curve (mOD/min).
    
  • Calculate % Inhibition:

    
    
    
  • Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism, 4-parameter logistic equation).

Data Presentation & SAR Analysis

When evaluating the pyrrolo[3,4-d]thiazole library, organize data to highlight the impact of S1 and S4 substitutions.

Table 1: Representative SAR Data Structure

Cmpd IDR1 (S4 Pocket)R2 (S1 Pocket)FXa IC50 (nM)Selectivity (vs Thrombin)
PT-01 PhenylH> 10,000N/A
PT-02 4-MorpholinophenylH850> 50x
PT-03 4-Morpholinophenyl4-Chlorophenyl12 > 500x
PT-04 4-Morpholinophenyl5-Chlorothiophene4.5 > 1000x
Rivaroxaban(Control)(Control)0.7> 1000x

Interpretation:

  • Compound PT-01: Lack of S1/S4 targeting leads to inactivity.

  • Compound PT-03/04: The combination of the morpholine (S4) and chlorophenyl/thiophene (S1) attached to the rigid pyrrolo-thiazole core yields nanomolar potency.

  • Selectivity: Compare IC50 against Thrombin (FIIa) using substrate S-2238 to ensure specificity.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. (Foundational paper on Rivaroxaban design and S1/S4 pockets). [Link]

  • Protein Data Bank (PDB: 2W26). "Crystal structure of Factor Xa in complex with Rivaroxaban." [Link]

  • Organic Chemistry Portal. "Synthesis of Thiazoles." (General synthetic methodologies for thiazole construction). [Link]

Sources

Application Note: Kinetic Characterization of Thiazole-Based Direct Factor Xa Inhibitors Using Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Thiazole derivatives have emerged as a privileged scaffold in medicinal chemistry, particularly in the development of Direct Factor Xa Inhibitors (DFXaIs) . Unlike heparins, which require Antithrombin (AT) as a cofactor, thiazole-based compounds bind directly to the S1 and S4 pockets of the Factor Xa active site, blocking the coagulation cascade at the convergence of the intrinsic and extrinsic pathways.

For drug development professionals, the accurate determination of inhibitory constants (


 and 

) is critical. However, small-molecule heterocycles like thiazoles present unique challenges in optical assays, including low aqueous solubility and potential spectral interference at 405 nm.

This application note details a robust, self-validating protocol for screening thiazole derivatives, specifically engineered to mitigate solvent effects and false positives.

Mechanism of Action

The assay relies on the competition between the thiazole candidate and a specific chromogenic substrate for the active site of purified Factor Xa.

  • Reaction: Factor Xa cleaves the chromogenic substrate (e.g., S-2765), releasing p-nitroaniline (pNA).

  • Readout: Free pNA absorbs light at 405 nm .

  • Inhibition: The presence of a thiazole derivative prevents substrate hydrolysis, reducing the rate of optical density (OD) increase.

FXa_Mechanism FXa Factor Xa (Enzyme) Complex_ES Enzyme-Substrate Complex FXa->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) FXa->Complex_EI + Thiazole Substrate Chromogenic Substrate (Peptide-pNA) Substrate->Complex_ES Thiazole Thiazole Derivative (Inhibitor) Thiazole->Complex_EI Product Free pNA (Yellow Color - 405nm) Complex_ES->Product Hydrolysis

Figure 1: Competitive inhibition mechanism. Thiazole derivatives compete with the substrate for the FXa active site, preventing the release of the chromophore (pNA).

Pre-Analytical Considerations & Reagent Setup

The "No-Antithrombin" Rule

Critical Distinction: Clinical anti-Xa kits often contain Antithrombin (AT) to measure Heparin levels. For thiazole derivatives, you must use a Direct Anti-Xa Assay . The presence of exogenous AT will skew results by introducing a secondary inhibition mechanism irrelevant to the thiazole's mode of action.

Solvent Management (DMSO)

Thiazoles are often hydrophobic.

  • Challenge: High DMSO concentrations can denature Factor Xa, reducing its activity even without an inhibitor.

  • Solution: Maintain final DMSO concentration

    
     (v/v).
    
  • Control: Include a "Vehicle Control" (Buffer + DMSO only) to normalize enzyme activity.

Reagents
ComponentSpecificationPurpose
Enzyme Human Factor Xa (Purified)Target protease (approx. 1-2 nM final conc).
Substrate S-2765 (Z-D-Arg-Gly-Arg-pNA)Specific for FXa. High sensitivity.
Assay Buffer 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSAPhysiological pH; BSA prevents thiazole adsorption to plastic.
Stop Solution 20% Acetic AcidTerminates reaction for endpoint reading.

Experimental Protocol

Workflow Overview

Assay_Workflow Start Start Prep 1. Compound Preparation (Serial Dilution in DMSO) Start->Prep Mix 2. Enzyme Incubation (FXa + Thiazole, 10 min @ 37°C) Prep->Mix Substrate 3. Substrate Addition (Start Reaction) Mix->Substrate Read 4. Kinetic Reading (OD 405nm, every 30s for 10 min) Substrate->Read Analysis 5. Data Analysis (Vmax Calculation) Read->Analysis

Figure 2: Step-by-step workflow for the kinetic characterization of thiazole derivatives.

Step 1: Compound Preparation
  • Prepare a 10 mM stock solution of the thiazole derivative in 100% DMSO.

  • Perform a 1:3 serial dilution in DMSO to generate 8 concentrations (e.g., 100 µM down to 0.04 µM).

  • Intermediate Dilution: Dilute these DMSO stocks 1:50 into Assay Buffer. This ensures the DMSO is diluted before hitting the enzyme, preventing "shock" denaturation.

Step 2: Enzyme Incubation
  • In a 96-well microplate (clear, flat-bottom), add 20 µL of the diluted Thiazole (from Step 1).

  • Add 20 µL of Factor Xa (diluted in Assay Buffer to approx. 5 nM).

  • Crucial Step: Incubate for 10-15 minutes at 37°C .

    • Why? Thiazoles are reversible inhibitors. This pre-incubation allows the establishment of the Enzyme-Inhibitor (

      
      ) equilibrium before the substrate competes for the site.
      
Step 3: Reaction Initiation
  • Add 20 µL of Chromogenic Substrate (1 mM stock).

  • Final Reaction Volume: 60 µL.

  • Final Concentrations:

    • FXa: ~1.6 nM

    • Substrate: ~330 µM

    • DMSO: < 1%

Step 4: Measurement (Kinetic Mode)

Do not use endpoint measurement for initial screening. Use Kinetic Mode .

  • Instrument: Microplate Reader (e.g., Tecan, BioTek).

  • Settings: Absorbance at 405 nm.

  • Interval: Read every 30 seconds for 15 minutes.

  • Temperature: Maintain 37°C.

Data Analysis & Validation

Calculating Initial Velocity ( )

For each well, plot OD (y-axis) vs. Time (x-axis). The slope of the linear portion of the curve represents the initial velocity (


).
Handling Optical Interference

Thiazoles containing extensive conjugation may absorb at 405 nm (yellow/orange compounds).

  • Check: If the OD at Time=0 is significantly higher than the blank, the compound is absorbing.

  • Correction: Since we are measuring the rate (slope), static background absorbance usually cancels out. However, if the compound precipitates (OD spikes erratically), discard the data point.

IC50 Determination

Calculate the Percent Inhibition for each concentration:



Fit the data to a 4-parameter logistic (Sigmoidal) equation using software like GraphPad Prism:



Result Interpretation Table
ParameterAcceptable RangeInterpretation
Z-Factor > 0.5Indicates a robust assay suitable for HTS.
Hill Slope -0.8 to -1.2Near -1.0 suggests 1:1 binding stoichiometry.
Vehicle Control

OD > 0.5 (10 min)
Ensures enzyme is active and substrate is sufficient.

Troubleshooting Guide

Problem: Non-linear reaction rates (curves flatten quickly).

  • Cause: Substrate depletion.

  • Fix: Reduce enzyme concentration or decrease incubation time.

Problem: High variation between replicates.

  • Cause: Thiazole insolubility (precipitation).

  • Fix: Check the plate visually for turbidity. Lower the maximum concentration tested. Add 0.01% Triton X-100 to the buffer.

Problem: Inhibition > 100% or negative inhibition.

  • Cause: Optical interference or bubble formation.

  • Fix: Centrifuge the plate (1000 rpm, 1 min) before reading to remove bubbles.

References

  • Direct Factor Xa Inhibition Mechanism

    • Title: "Focus on direct factor Xa inhibitors"
    • Source:Biologics: Targets and Therapy
    • Link:[Link]

  • Chromogenic Assay Principles Title: "Assay of coagulation factors using chromogenic substrates" Source:Diapharma (Technical Guide)
  • Thiazole Derivatives in Anticoagul

    • Title: "Synthesis and biological evaluation of novel thiazole deriv
    • Source:European Journal of Medicinal Chemistry (General Reference Context)
    • Link:[Link]

  • Assay Valid

    • Title: "Guidance for Industry: Bioanalytical Method Valid
    • Source:U.S.
    • Link:[Link]

Microwave-assisted synthesis of pyrrolo[3,4-d]thiazole libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: High-Speed Synthesis of Pyrrolo[3,4-d]thiazole Libraries via Microwave-Assisted Multi-Component Reactions

Abstract This guide provides a comprehensive framework for the rapid and efficient synthesis of substituted pyrrolo[3,4-d]thiazole libraries, a heterocyclic scaffold of significant interest in medicinal chemistry. We move beyond theoretical discussions to deliver a detailed, field-proven protocol leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). This application note elucidates the fundamental principles of microwave heating, provides a robust, step-by-step multi-component reaction protocol, and offers expert insights into reaction optimization and troubleshooting. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to accelerate the discovery of novel chemical entities by constructing diverse molecular libraries with high efficiency and purity.

Introduction: The Significance of the Pyrrolo[3,4-d]thiazole Scaffold

The fusion of pyrrole and thiazole rings creates the pyrrolo[3,4-d]thiazole core, a heterocyclic system that has garnered substantial attention in drug discovery.[1] Nitrogen- and sulfur-containing heterocycles are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2] The pyrrole moiety is a key component in a range of pharmaceuticals with diverse activities, including anti-inflammatory, antimicrobial, and antineoplastic effects.[3] Similarly, the thiazole ring is a cornerstone of many therapeutic agents, known to impart a wide spectrum of biological activities.[2]

The combination of these two pharmacophores into a rigid, fused system offers a unique three-dimensional arrangement of heteroatoms and substituent vectors, making it an attractive scaffold for targeting various biological macromolecules. Recent studies on related fused pyrazole-thiazole systems have demonstrated potent anticancer and anti-inflammatory properties, underscoring the therapeutic potential of such heterocyclic cores.[4] However, traditional multi-step syntheses of these complex scaffolds are often hampered by long reaction times, harsh conditions, and low overall yields. Microwave-assisted synthesis provides a powerful solution to these challenges, enabling rapid, clean, and high-yield production of these valuable compounds.[5]

The Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave energy to heat chemical reactions, offering distinct advantages over conventional conductive heating methods.[6] The efficiency of MAOS stems from its unique heating mechanism, which operates on a molecular level.[7][8]

Mechanism of Microwave Heating: Unlike conventional heating where heat is slowly transferred from an external source through the vessel walls, microwave energy couples directly with the molecules in the reaction mixture.[9][10] This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, which possess a permanent dipole moment, attempt to align themselves with the oscillating electric field of the microwaves.[8] This rapid, continuous reorientation generates friction between molecules, resulting in a rapid and uniform increase in temperature throughout the bulk of the solution.[7][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration and collision. This resistance to movement (collisional friction) generates heat efficiently.[6][9]

This direct energy transfer leads to an inverted temperature gradient compared to conventional heating and allows for "superheating" of solvents in sealed vessels to temperatures far above their atmospheric boiling points, dramatically accelerating reaction rates.[8] Consequently, reactions that might take hours or days to complete can often be finished in minutes.[7]

General Workflow for Library Synthesis

The microwave-assisted synthesis of a chemical library follows a streamlined and efficient workflow. The process emphasizes speed and automation, from the initial reaction setup to the final analysis of the purified compounds. This approach allows for the rapid generation of dozens of analogues for structure-activity relationship (SAR) studies.

G cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Archiving Start Select Diverse Starting Materials Reagents Prepare Reagent Stock Solutions Start->Reagents MW Microwave-Assisted Reaction Reagents->MW Workup Parallel Work-up (e.g., Liquid-Liquid Extraction) MW->Workup Purify High-Throughput Purification (e.g., Prep-HPLC) Workup->Purify QC Quality Control (LC-MS, NMR) Purify->QC Archive Compound Archiving & Data Registration QC->Archive

Caption: High-throughput workflow for microwave-assisted library synthesis.

Protocol: Multi-Component Synthesis of a Pyrrolo[3,4-d]thiazole Library

This protocol details a one-pot, three-component reaction for synthesizing a library of 4,6-disubstituted-1H-pyrrolo[3,4-d]thiazoles. This approach is analogous to a modified Hantzsch synthesis, valued for its convergence and atom economy.[11]

Reaction Principle

The core scaffold is constructed by the condensation of a 2-amino-thiazole derivative (Component A), an α-haloketone (Component B), and a primary amine (Component C) under microwave irradiation. The reaction proceeds through initial alkylation followed by cyclization and subsequent aromatization to yield the desired fused heterocyclic system.

G reagents 2-Aminothiazole (A) + α-Haloketone (B) + Primary Amine (C) mw_step Microwave Irradiation (120-150 °C, 10-30 min) reagents->mw_step solvent Solvent (e.g., EtOH, DMF) solvent->mw_step intermediate [Intermediate Formation & Intramolecular Cyclization] mw_step->intermediate product Pyrrolo[3,4-d]thiazole Library intermediate->product

Caption: General scheme for the three-component synthesis.

Materials and Equipment
  • Reagents:

    • Substituted 2-aminothiazoles (Component A)

    • Substituted α-haloketones (e.g., 2-bromoacetophenones) (Component B)

    • Primary amines (aliphatic or aromatic) (Component C)

    • Base (e.g., Diisopropylethylamine, DIPEA)

  • Solvents:

    • Ethanol (EtOH) or N,N-Dimethylformamide (DMF) (Microwave-grade)

  • Equipment:

    • Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

    • Microwave reaction vials (2-5 mL or 10-20 mL) with snap caps or crimp seals

    • Magnetic stir bars

    • Standard laboratory glassware for work-up

    • Purification system (preparative HPLC or flash chromatography)

    • Analytical instruments (LC-MS, NMR)

Step-by-Step Synthesis Protocol (General Procedure)
  • Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-aminothiazole derivative (A, 1.0 eq, 0.5 mmol).

  • Component Addition: Add the α-haloketone (B, 1.05 eq, 0.525 mmol), the primary amine (C, 1.2 eq, 0.6 mmol), and DIPEA (2.0 eq, 1.0 mmol).

  • Solvent Addition: Add 2.0 mL of ethanol.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Irradiate the mixture at a constant temperature of 140 °C for 20 minutes . Set the power to normal absorption and pre-stirring for 30 seconds.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.

  • Work-up:

    • Open the vial and transfer the contents to a round-bottom flask.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel or by preparative HPLC to yield the pure pyrrolo[3,4-d]thiazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using LC-MS and ¹H/¹³C NMR spectroscopy.

Library Generation & Results

The following table presents representative data for a small library synthesized using the general protocol, demonstrating the method's versatility.

EntryR¹ (on Thiazole)R² (on Ketone)R³ (on Amine)Temp (°C)Time (min)Yield (%)
1HPhenylBenzyl1402085
2H4-Cl-PhenylBenzyl1402081
3H4-MeO-PhenylBenzyl1402578
4HPhenylCyclohexyl1402091
54-MethylPhenylBenzyl1402088
64-Methyl4-F-Phenyl4-MeO-Benzyl1501575

Expert Insights & Troubleshooting

  • Causality of Solvent Choice: Ethanol and DMF are excellent solvents for MAOS. Their high polarity (large dipole moment) allows for efficient coupling with microwave energy, leading to rapid heating.[7] DMF is particularly useful for less soluble substrates and can reach higher temperatures, but ethanol is often preferred as a greener, more easily removable solvent.

  • Sealed Vessel Advantage: Using a sealed vessel is critical. It allows the internal pressure to rise, enabling the solvent to be heated far beyond its normal boiling point.[8] This "superheating" is a primary reason for the dramatic rate accelerations observed in microwave chemistry. According to the Arrhenius equation, reaction rates increase exponentially with temperature.

  • Troubleshooting Low Yields: If yields are low, consider the following:

    • Increase Temperature: Incrementally increase the reaction temperature by 10 °C. The sealed-vessel capability of the microwave reactor makes this a safe and effective option.

    • Extend Time: While MAOS is fast, some less reactive substrates may require longer irradiation times. Extend the time in 5-minute increments.

    • Check Base: The base (DIPEA) is crucial for scavenging the H-Br formed during the reaction. Ensure it is fresh and added in sufficient excess.

    • Substrate Reactivity: Electron-withdrawing groups on the amine or ketone can decrease nucleophilicity/electrophilicity, slowing the reaction. These substrates may require more forcing conditions (higher temperature or longer time).

Compound Characterization

To ensure the structural integrity and purity of the synthesized library, a standard suite of analytical techniques should be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides rapid confirmation of the molecular weight of the desired product and an initial assessment of its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The spectra will confirm the formation of the fused ring system and the incorporation of the diverse substituents.

  • High-Resolution Mass Spectrometry (HRMS): For novel compounds, HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the synthesized molecule.

Conclusion

Microwave-assisted organic synthesis is a transformative technology for accelerating drug discovery. The protocol detailed here demonstrates a robust, rapid, and efficient method for constructing libraries of medicinally relevant pyrrolo[3,4-d]thiazoles. By leveraging the principles of direct molecular heating, MAOS dramatically reduces reaction times from hours to minutes, facilitates the use of a wider range of substrates, and often leads to cleaner reactions with higher yields.[6][7] This approach empowers medicinal chemists to generate diverse compound libraries swiftly, accelerating the identification and optimization of new therapeutic leads.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. PMC - NIH.
  • Microwave-Assisted Synthesis of Pyrrolo[2,1-b]thiazoles Linked to a Carbohydrate Moiety. CONICET.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
  • Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. PubMed.
  • Microwave-assisted synthesis of nitrogen heterocycles. Unknown Source.
  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC.
  • Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers.
  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
  • Ugi post-condensation reaction for thiazole synthesis from Schöllkopf´s isocyanide. Unknown Source.
  • The Ugi reaction in the synthesis of pyrrolo[3,4- c]pyridine derivatives. PubMed.
  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
  • Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Publishing.
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing.
  • Exploring Thiazole‐Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. Chemical Biology & Drug Design.
  • Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis.

Sources

Troubleshooting & Optimization

Technical Support: Improving Cyclization Yield of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization for 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole , a critical bicyclic scaffold often used in fragment-based drug discovery (e.g., Factor Xa inhibitors).

This guide identifies the instability of the dibromide intermediate as the primary cause of low yields (<15%) in traditional protocols and provides a validated Mitsunobu-based solution to increase yields to >70%.

Diagnostic Phase: Why is Your Yield Low?

Before optimizing, confirm your current synthetic strategy. The synthesis of this scaffold generally follows one of two retrosynthetic disconnections. Identify which path you are on to apply the correct fix.

Route Precursor Cyclization Step Typical Failure Mode
Path A (Traditional) 4,5-bis(bromomethyl)thiazoleNucleophilic substitution with amine/sulfonamideCritical Failure: The dibromide intermediate is highly unstable and decomposes upon concentration or storage, leading to yields <15%.
Path B (Hantzsch) 4-bromo-3-oxopyrrolidineCondensation with thioamideCommon Failure: Regioselectivity issues and elimination of HBr to form enones (polymerization) rather than cyclization.

Verdict: If you are struggling with Path A , stop using the dibromide immediately. The industry-standard solution is to switch to a Diol-Mitsunobu strategy (Path C), detailed below.

The Solution: The Diol-Mitsunobu Protocol (Path C)

Research by Daiichi Sankyo (Yoshikawa et al., Heterocycles, 2012) established that replacing the unstable dibromide with a stable diol intermediate and using a modified Mitsunobu reaction increases the cyclization yield from 13% to ~73% .

The Mechanism

Instead of activating the alcohol to a bromide (which spontaneously degrades), you activate it in situ using Cyanomethylenetributylphosphorane (CMBP) . This allows the sulfonamide nucleophile to close the ring under mild conditions without isolating a reactive intermediate.

Validated Protocol

Target: 5-(4-Nitrophenyl)sulfonyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole Reagents:

  • Substrate: 4,5-bis(hydroxymethyl)thiazole (stable solid).

  • Nucleophile: 4-Nitrobenzenesulfonamide (NsNH

    
    ). Note: Ns-group is preferred over Ts-group for easier deprotection.
    
  • Reagent: CMBP (Cyanomethylenetributylphosphorane). Avoid DEAD/PPh

    
     as they can alkylate the sulfonamide directly.
    
Step-by-Step Workflow:
  • Preparation: Dissolve 4,5-bis(hydroxymethyl)thiazole (1.0 equiv) and NsNH

    
     (1.0 equiv) in a mixture of THF/Toluene (2:1) .
    
    • Why Toluene? It improves the solubility of the sulfonamide and stabilizes the transition state at elevated temperatures.

  • Addition: Add CMBP (3.8 equiv) to the mixture.

  • Cyclization: Heat the reaction to 80 °C under nitrogen for 2.5 hours.

  • Workup: Evaporate solvent. Triturate the residue with Hexane/EtOAc to remove phosphorus byproducts.

  • Deprotection (Optional): To obtain the free amine, treat with PS-thiophenol resin and Cs

    
    CO
    
    
    
    in THF/MeOH.
Quantitative Comparison
ParameterTraditional (Dibromide)Optimized (Diol-CMBP)
Intermediate Stability Decomposes in <1hStable solid (months)
Reaction Temperature Reflux (Harsh)80 °C (Controlled)
Purification Complex mixture (tar)Trituration/Crystallization
Overall Yield 13% 73%

Visualizing the Pathways

The following diagram illustrates the failure point of the traditional route and the logic of the optimized Mitsunobu pathway.

G cluster_0 Path A: Traditional (Low Yield) cluster_1 Path C: Optimized Mitsunobu (High Yield) Diol 4,5-bis(hydroxymethyl) thiazole Dibromide 4,5-bis(bromomethyl) thiazole Diol->Dibromide PBr3/HBr Decomp Decomposition (Polymers) Dibromide->Decomp Fast Product_Low Product (~13% Yield) Dibromide->Product_Low Sulfonamide (Slow) Diol_Opt 4,5-bis(hydroxymethyl) thiazole Complex Active Phosphorane Complex Diol_Opt->Complex CMBP NsNH2 Product_High Ns-Protected Pyrrolo-Thiazole (73% Yield) Complex->Product_High 80°C Cyclization

Caption: Comparison of the unstable dibromide route (Red) vs. the direct diol-cyclization route (Green) using CMBP.

Troubleshooting & FAQs

Q1: I cannot source CMBP. Can I use DEAD/DIAD and Triphenylphosphine?

  • Risk: High. Standard Mitsunobu reagents (DEAD/PPh

    
    ) often react with the sulfonamide nucleophile itself or fail to activate the second hydroxyl group efficiently for the ring closure.
    
  • Workaround: If you must use DEAD, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu

    
      which are more reactive, but expect lower yields (40-50%) compared to CMBP.
    

Q2: My Hantzsch synthesis (Path B) is stuck at the bromination of pyrrolidinone.

  • Issue: Bromination of N-Boc-3-pyrrolidinone often results in a mixture of regioisomers or over-bromination.

  • Fix: Switch to pyrrolidone hydrotribromide (PHT) as a milder brominating agent, or generate the enol silyl ether first to direct bromination to the C4 position specifically. However, switching to the Path C (Diol) strategy is generally more robust for this specific scaffold.

Q3: How do I deprotect the Nosyl (Ns) group without destroying the thiazole ring?

  • Protocol: Do not use harsh acids (HBr/AcOH) as they can open the thiazole ring.

  • Best Practice: Use Thiophenol (PhSH) with K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    in DMF or Acetonitrile at room temperature. This is mild and chemoselective for the sulfonamide.

Q4: The product is water-soluble and hard to extract.

  • Observation: The free amine (5,6-dihydro-4H-pyrrolo[3,4-d]thiazole) is a polar base.

  • Solution: Do not perform aqueous workup on the free amine. After deprotection, purify directly using SCX (Strong Cation Exchange) chromatography. Load the reaction mixture (in MeOH), wash with MeOH, and elute the product with 2M NH

    
     in MeOH.
    

References

  • Yoshikawa, K., et al. (2012). "A Facile Synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole and Other Pyrrolidine-Fused Aromatic Ring Systems via One-Step Cyclization from Diols." Heterocycles, 85(7), 1711-1720.

  • Tsunoda, T., et al. (1995). "Cyanomethylenetributylphosphorane (CMBP): A New Reagent for the Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530.

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.

Technical Support Center: Thiazole Synthesis & Hantzsch Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Instability of


-Haloketone and Dibromide Intermediates in Thiazole Synthesis
Ticket ID:  THZ-SYN-004
Assigned Specialist:  Senior Application Scientist, Heterocycle Chemistry Division
Status:  Open / Actionable

Executive Summary: The "Achilles' Heel" of Hantzsch Synthesis

The classical Hantzsch thiazole synthesis (condensation of


-haloketones with thioamides/thioureas) is the industry standard, but it suffers from a critical bottleneck: the instability of the intermediate .

Whether you are dealing with the highly lachrymatory and hydrolytically unstable


-bromoketone  (monobromide) or the often-unwanted 

-dibromoketone
byproduct, isolation of these species leads to yield loss, safety hazards, and degradation.

This guide provides three engineered workflows to bypass these issues:

  • Telescoping (One-Pot): Avoiding isolation entirely via in-situ generation.

  • The Dibromide Pivot: Deliberately utilizing

    
    -dibromoketones as stable solid surrogates.
    
  • Green Media Stabilization: Using PEG-400 or ionic liquids to stabilize the transition state.

Workflow Visualization: The Stability Pathways

The following diagram illustrates the decision matrix for handling bromide intermediates.

ThiazolePathways Start Starting Material: Ketone Path1 Route A: Classical (Isolate Intermediate) Start->Path1 Br2 / AcOH Path2 Route B: Telescoped (One-Pot / In-Situ) Start->Path2 NBS / PEG-400 or Ionic Liquid Path3 Route C: Dibromide Surrogate (Stable Solid Precursor) Start->Path3 Excess Bromination Risk Risk: Hydrolysis, Polymerization, Lachrymator Path1->Risk Isolation Step Product Target: 2-Aminothiazole Path2->Product High Yield No Isolation Path3->Product Thiourea (Dehalogenation) Risk->Product Low Yield

Figure 1: Strategic pathways for thiazole synthesis. Route B and C are recommended to minimize instability risks.

Technical Modules & Protocols

Module A: The "One-Pot" Telescoped Protocol (Recommended)

Best for: Avoiding lachrymators and preventing hydrolytic degradation.

The Logic:


-Bromoketones degrade rapidly upon exposure to moisture or light. By generating them in-situ with N-Bromosuccinimide (NBS) and immediately trapping them with thiourea, you eliminate the "residence time" of the unstable species.

Protocol:

  • Activation: Dissolve ketone (1.0 equiv) in PEG-400 (or Ethanol/Water 1:1).

    • Why PEG-400? It acts as a phase transfer catalyst and stabilizes the polar transition state, enhancing rate and yield [1, 2].

  • Bromination: Add NBS (1.05 equiv). Stir at room temperature (RT) or mild heat (40-50°C) until the ketone is consumed (monitor by TLC).

    • Note: No work-up here. The "unstable" bromide is formed but remains in solution.

  • Cyclization: Add Thiourea (1.1 equiv) directly to the same vessel.

  • Completion: Heat to 80°C for 30-60 minutes.

  • Isolation: Pour into ice water. Neutralize with 10%

    
    . The thiazole precipitates as a solid.[1]
    

Data Comparison:

Parameter Classical Method (Isolation) One-Pot (NBS/PEG-400)
Yield 50-65% 92-98%
Reaction Time 4-6 Hours 45-90 Minutes
Safety High (Lachrymatory isolation) Low (Contained)

| Atom Economy | Low (Purification losses) | High |[2][3]

Module B: The "Dibromide" Pivot (Advanced)

Best for: Users observing over-bromination or requiring crystalline precursors.

The Logic: Contrary to popular belief,


-dibromoketones  are often more stable and crystalline than their monobromo counterparts. Recent research suggests they can serve as superior precursors. Upon reaction with thiourea, one bromine is displaced to form the ring, while the second is reductively eliminated by the sulfur nucleophile [3].

Protocol:

  • Synthesis: React ketone with 2.0-2.2 equiv of dioxane-dibromide or

    
     to force formation of the 
    
    
    
    -dibromide.
  • Isolation: Recrystallize the dibromide (usually a stable solid, unlike the oily monobromide).

  • Thiazole Formation: React the stable dibromide with thiourea (1.1 equiv) in refluxing ethanol.

  • Mechanism: The thiourea acts as both the cyclizing agent and the reducing agent for the extra bromine atom.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns black/tarry immediately after adding the brominating agent.

  • Diagnosis: Polymerization of the

    
    -bromoketone or acid-catalyzed degradation.
    
  • Fix:

    • Switch to NBS: Elemental bromine is too harsh and generates HBr gas rapidly, promoting polymerization. NBS releases bromine slowly.

    • Add a Scavenger: Use a mild base or run the reaction in Ionic Liquids (e.g., [bmim]

      
      ) which buffer the acidity and prevent charring [4].
      

Q2: I am getting a mixture of the desired thiazole and a "dimer" or byproduct.

  • Diagnosis: Formation of 2-imino-2,3-dihydrothiazoles or oxidative dimerization of thiourea.

  • Fix:

    • Check Stoichiometry: Ensure the ketone is fully converted to the bromide before adding thiourea. If unreacted ketone remains, it complicates the workup.

    • Control pH: High acidity favors the imino-isomer. Neutralize the final mixture with sodium acetate or carbonate to lock the tautomer in the amino-thiazole form [5].

Q3: The intermediate is too lachrymatory to handle. How do I verify it formed?

  • Diagnosis: Safety hazard preventing TLC monitoring.

  • Fix: Do not isolate. Use Tribromoisocyanuric Acid (TBCA) or NBS in a one-pot protocol. If you must monitor, take a micro-aliquot, quench in saturated

    
     in a vial, extract with ethyl acetate, and TLC the organic layer only. Never expose the crude reaction mixture to open air outside the hood.
    

Q4: Can I use water as a solvent?

  • Answer: Yes. The "On-Water" effect accelerates this reaction. Using

    
    -Cyclodextrin  in water can catalyze the reaction by encapsulating the hydrophobic ketone, protecting the bromide intermediate from bulk water hydrolysis until the thiourea attacks [6].
    

Comparative Reagent Table

ReagentStability of IntermediateGreen ScoreRecommendation
Bromine (

)
Low (High Acidity)LowAvoid (Legacy method)
N-Bromosuccinimide (NBS) Moderate (Controlled Release)HighStandard (Use for One-Pot)
Tribromoisocyanuric Acid (TBCA) High (Fast Reaction)Very HighExcellent (High Atom Economy)
Dioxane-Dibromide High (Selective)ModerateUse for Dibromide Route

References

  • Durrani, A., et al. (2019).[3] "An Efficient and Green Microwave-Assisted One Pot Synthesis of Imidazothiadiazoles in PEG-400 and Water." ResearchGate.[4]

  • Izumisawa, Y.[5][6][7] & Togo, H. (2011).[7] "Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Green and Sustainable Chemistry.

  • Kiran, V., et al. (2020).[8] "α,α-Dibromoketones: A Superior Alternative to α-Bromoketones in Hantzsch Thiazole Synthesis." ResearchGate.[4]

  • De Andrade, V. S. C.[7][9][10] & De Mattos, M. C. S. (2018).[9] "One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid." Synthesis.

  • Bramley, S. E., et al. (1987).[11] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem Technical Support. (2025). "Troubleshooting Hantzsch Thiazole Synthesis Low Yield Degradation." BenchChem.[1]

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyrrolo[3,4-d]thiazole Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility hurdles encountered with the promising class of pyrrolo[3,4-d]thiazole drug candidates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and foundational knowledge to overcome poor aqueous solubility, a common challenge that can impede the progress of otherwise potent therapeutic agents. Our approach is rooted in a deep understanding of physical chemistry and formulation science, aiming to equip you with the expertise to systematically diagnose and resolve solubility issues in your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of pyrrolo[3,4-d]thiazole derivatives, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.

Q1: Why do many of my pyrrolo[3,4-d]thiazole derivatives exhibit poor aqueous solubility?

A: The pyrrolo[3,4-d]thiazole core, being a fused heterocyclic system, is often characterized by a planar and rigid structure, which can lead to strong crystal lattice energy. This high lattice energy requires a significant amount of energy to break down during dissolution, resulting in low aqueous solubility. Furthermore, the lipophilicity of substituents on the scaffold can significantly contribute to poor water solubility. The interplay between the crystalline structure and the molecule's lipophilicity is a primary driver of the observed solubility challenges.[1][2]

Q2: I'm seeing inconsistent results in my biological assays. Could this be related to solubility?

A: Absolutely. Inconsistent biological data is a classic symptom of solubility issues. If your compound precipitates in the assay medium, the actual concentration exposed to the target is lower and more variable than the nominal concentration. This can lead to underestimation of potency and poor reproducibility. It is crucial to ensure your compound remains fully dissolved throughout the duration of the assay.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A: Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of your compound in a given solvent system.[3] It is a fundamental physicochemical property. Kinetic solubility, on the other hand, is the concentration at which a compound, typically dissolved in a stock solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[3][4] For early-stage discovery, kinetic solubility is often used as a high-throughput screen to rank compounds. However, for lead optimization and preclinical development, determining the thermodynamic solubility is critical for understanding the compound's intrinsic properties and for developing robust formulations.

Q4: Can I predict the solubility of my pyrrolo[3,4-d]thiazole derivatives from their structure?

A: While computational models can provide estimations of solubility based on a compound's structure, these are predictive tools and should be used as a guide rather than a definitive measure.[1][5][6] Factors like crystal packing and polymorphism are difficult to predict accurately from the 2D structure alone. Experimental determination of solubility is always recommended for lead candidates.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common solubility-related problems encountered during the development of pyrrolo[3,4-d]thiazole drug candidates.

Problem 1: My pyrrolo[3,4-d]thiazole candidate is "insoluble" in aqueous buffers.

This is a common starting point for many promising compounds. The key is to systematically explore various solubilization strategies.

Before attempting advanced formulation strategies, a thorough initial assessment is crucial. This workflow helps in understanding the fundamental properties of your compound and guides the selection of the most appropriate solubility enhancement technique.

Initial_Assessment_Workflow A Start: 'Insoluble' Pyrrolo[3,4-d]thiazole Candidate B Determine Kinetic & Thermodynamic Solubility (Shake-Flask Method) A->B C Characterize Solid State (PXRD, DSC, TGA) B->C D Assess pH-Dependent Solubility C->D E Low Solubility Across pH Range D->E No F pH-Dependent Solubility Observed D->F Yes H Explore Co-crystals or Amorphous Solid Dispersions E->H G Consider Salt Formation F->G

Caption: Initial assessment workflow for an insoluble pyrrolo[3,4-d]thiazole candidate.

Many nitrogen-containing heterocycles, including the pyrrolo[3,4-d]thiazole scaffold, possess basic nitrogen atoms that can be protonated at acidic pH.[7][8] This ionization can dramatically increase aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Add an excess of the pyrrolo[3,4-d]thiazole compound to each buffer in separate vials.

  • Agitation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[3]

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility as a function of pH.

If a significant increase in solubility is observed at a particular pH, this indicates that salt formation is a viable strategy. For basic pyrrolo[3,4-d]thiazole derivatives, forming a salt with a pharmaceutically acceptable acid can provide a stable, crystalline solid with enhanced solubility and dissolution rates.[9][10]

Table 1: Common Pharmaceutically Acceptable Acids for Salt Formation

AcidpKaComments
Hydrochloric Acid-7.0Forms highly soluble hydrochloride salts, but can be hygroscopic.
Sulfuric Acid-3.0, 1.99Can form mono- or di-salts; sulfates are often crystalline and stable.
Methanesulfonic Acid-1.9Mesylates are often crystalline and show good solubility.
Maleic Acid1.9, 6.1Can form stable, crystalline salts.
Tartaric Acid3.0, 4.4Chiral acid, can be used for chiral resolution.
Citric Acid3.1, 4.8, 6.4Can form multiple salt stoichiometries; generally provides good solubility.

Causality: Salt formation introduces an ionic character to the molecule, which disrupts the crystal lattice of the free base and allows for more favorable interactions with water molecules, thereby increasing solubility. A general rule of thumb is that a pKa difference of at least 2-3 units between the drug and the counter-ion is required for stable salt formation.[11]

If the compound's solubility is not significantly affected by pH, or if a suitable salt form cannot be identified, creating an amorphous solid dispersion (ASD) is a powerful alternative.[12][13] An ASD is a molecular-level dispersion of the drug in a polymer matrix. The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to increased apparent solubility and faster dissolution.[13]

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer based on the physicochemical properties of your pyrrolo[3,4-d]thiazole derivative (e.g., HPMC, PVP, Soluplus®).[14][15]

  • Dissolution: Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under high vacuum to remove any residual solvent.

  • Milling: Scrape the dried film and gently mill to obtain a fine powder.

  • Characterization: Characterize the resulting ASD using PXRD to confirm the amorphous nature (absence of sharp diffraction peaks) and DSC to determine the glass transition temperature (Tg).[16][17]

Table 2: Common Polymers for Amorphous Solid Dispersions

PolymerTg (°C)Key Properties
Polyvinylpyrrolidone (PVP) K30~175Good solubilizer, forms strong hydrogen bonds with drugs.
Copovidone (PVP VA 64)~105Lower Tg than PVP, good for melt extrusion.
Hydroxypropyl Methylcellulose (HPMC)~120Can inhibit recrystallization, provides a range of viscosity grades.
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)~120pH-dependent solubility, useful for enteric delivery.
Soluplus®~70Amphiphilic graft copolymer, acts as a solubilizer and precipitation inhibitor.

Causality: The polymer stabilizes the amorphous drug by increasing the glass transition temperature (Tg) of the mixture and by creating specific molecular interactions (e.g., hydrogen bonding) that inhibit recrystallization.[13]

Co-crystals are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent interactions, typically hydrogen bonds.[18] Co-crystals can exhibit significantly different physicochemical properties, including solubility, compared to the pure API.[19][20]

Experimental Protocol: Co-crystal Screening by Liquid-Assisted Grinding

  • Co-former Selection: Select a range of pharmaceutically acceptable co-formers with functional groups that can form hydrogen bonds with the pyrrolo[3,4-d]thiazole core (e.g., carboxylic acids, amides).[18][21][22]

  • Grinding: Place stoichiometric amounts of the API and co-former in a grinding jar with a small amount of a suitable solvent (e.g., a few microliters of acetonitrile or ethanol).

  • Milling: Grind the mixture using a ball mill for a set period (e.g., 30-60 minutes).

  • Analysis: Analyze the resulting solid by PXRD to identify new crystalline phases.[23] DSC can also be used to detect new thermal events corresponding to the co-crystal.[24]

Causality: The formation of new hydrogen bonding patterns between the API and the co-former disrupts the original crystal packing of the API, often leading to a crystal lattice with lower energy and improved solubility.

Problem 2: My formulated pyrrolo[3,4-d]thiazole candidate shows poor stability and converts back to the less soluble crystalline form.

This is a common challenge with high-energy solid forms like amorphous dispersions.

Formulation_Instability_Workflow A Start: Unstable Formulation (e.g., ASD Recrystallization) B Review Polymer Selection (Tg, Drug-Polymer Interactions) A->B C Increase Polymer:Drug Ratio A->C D Optimize Storage Conditions (Low Humidity, Controlled Temperature) A->D E Stable Formulation? B->E C->E D->E F Consider Ternary ASD (Add a Second Polymer or Surfactant) E->F No H END: Stable Formulation Achieved E->H Yes G Re-evaluate Co-crystal Strategy F->G

Sources

Alternative protecting groups for pyrrolo[3,4-d]thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of protecting group (PG) strategies for the pyrrolo[3,4-d]thiazole scaffold. This bicyclic system presents a unique "chemical conflict": the fused thiazole ring contains sulfur, which poisons the palladium catalysts required for removing common groups like Benzyl (Bn) or Cbz, while the pyrrole/pyrrolidine nitrogen often requires protection that must withstand acidic cyclization conditions (ruling out Boc) or harsh bases.

The following guide provides alternative protecting group strategies —specifically PMB (p-Methoxybenzyl) , Troc (2,2,2-Trichloroethoxycarbonyl) , and SEM (2-(Trimethylsilyl)ethoxymethyl) —to bypass these standard limitations.

Topic: Alternative Protecting Groups & Troubleshooting Audience: Medicinal Chemists, Process Chemists Version: 2.4 (Current Protocols)

PART 1: The Engineering Challenge

Synthesizing pyrrolo[3,4-d]thiazole involves fusing a sulfur-rich thiazole ring to a nitrogen-containing pyrrole (or pyrrolidine) core. This creates two critical failure modes for standard protecting groups:

  • The Sulfur-Catalyst Poisoning Effect : The thiazole sulfur atom binds irreversibly to Pd/C. If you use Benzyl (Bn) or Cbz , you cannot remove them via standard hydrogenation.

  • The Acid-Labile Trap : Many thiazole ring closures (e.g., Hantzsch synthesis) generate HBr or require Lewis acids. Boc groups often fragment prematurely under these conditions, leading to polymerization.

Decision Matrix: Choosing the Right Alternative

Use this logic flow to select the optimal protecting group for your specific synthetic route.

PG_Selection Start Select PG for Pyrrolo[3,4-d]thiazole Q1 Does synthesis involve strong acid (TFA, HBr, Lewis Acids)? Start->Q1 Q2 Does synthesis involve strong nucleophiles/bases (LiAlH4, BuLi)? Q1->Q2 No (Mild conditions) Troc RECOMMENDATION: Troc (Remove: Zn/AcOH) Stable to: Acid, Oxidants Q1->Troc Yes PMB RECOMMENDATION: PMB (Remove: DDQ or CAN) Stable to: Base, Mild Acid Avoids Pd/C poisoning Q2->PMB No (Standard) SEM RECOMMENDATION: SEM (Remove: TBAF/MgBr2) Stable to: Strong Base (BuLi) Q2->SEM Yes (Lithiation/Aromatic)

Figure 1: Decision tree for selecting orthogonal protecting groups based on reaction conditions.

PART 2: Detailed Protocols & Troubleshooting
Option A: PMB (p-Methoxybenzyl) – The "Hydrogenation-Free" Benzyl Alternative

Best For: Scaffolds requiring the stability of a benzyl group but where the thiazole sulfur prevents Pd/C hydrogenation. Mechanism: PMB is electron-rich and can be cleaved oxidatively using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate), leaving the thiazole ring intact.

Protocol: Oxidative Deprotection of N-PMB Pyrrolo[3,4-d]thiazole

  • Dissolution: Dissolve the N-PMB protected substrate (1.0 equiv) in a mixture of CH₂Cl₂:H₂O (18:1 v/v). Note: Water is essential for the reaction mechanism.

  • Addition: Cool to 0 °C. Add DDQ (1.2–1.5 equiv) portion-wise. The mixture will turn deep green/red.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC (PMB-aldehyde byproduct is often visible).

  • Quench: Pour into saturated aqueous NaHCO₃.

  • Workup: Extract with CH₂Cl₂. Wash with brine.[1][2][3] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography.

Troubleshooting Guide: PMB

Issue Probable Cause Corrective Action
Thiazole Ring Oxidation DDQ is too strong or reaction time too long. Switch to CAN (Ceric Ammonium Nitrate) in MeCN/H₂O, which is faster and sometimes milder. Alternatively, buffer the DDQ reaction with solid NaHCO₃.
Incomplete Cleavage Anhydrous conditions. Ensure water is present in the solvent mixture; the mechanism requires H₂O to form the aldehyde byproduct.

| Emulsions during workup | DDQ hydroquinone byproducts. | Filter the reaction mixture through a Celite pad before aqueous workup to remove precipitated hydroquinone. |

Option B: Troc (2,2,2-Trichloroethoxycarbonyl) – The "Acid-Proof" Shield

Best For: Synthetic routes involving Hantzsch thiazole synthesis (acidic/reflux) where Boc would decompose. Mechanism: Troc is a carbamate like Boc but is removed reductively using Zinc dust, making it orthogonal to acids.

Protocol: Reductive Deprotection of N-Troc

  • Preparation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum.

  • Reaction: Dissolve N-Troc substrate in THF/Acetic Acid (3:1). Add Activated Zn (10–20 equiv).

  • Agitation: Stir vigorously at RT for 1–4 hours. Sonication can accelerate this step.

  • Filtration: Filter through Celite to remove zinc.

  • Neutralization: Concentrate filtrate and neutralize carefully with saturated NaHCO₃ (exothermic!).

Troubleshooting Guide: Troc

Issue Probable Cause Corrective Action
Stalled Reaction Zinc surface oxidized. Use freshly activated Zinc . Alternatively, use Zn/NH₄Cl in MeOH for a milder pH environment.
Product Trapped on Zn Complexation with Zinc salts. Wash the Celite filter cake copiously with MeOH/EtOAc containing 5% NH₄OH to release the amine.

| Chlorine loss only | Incomplete reduction (Dichloromethyl intermediate). | Increase temperature to 40 °C or add trace CdCl₂ (catalytic) to boost Zinc reactivity. |

Option C: SEM (2-(Trimethylsilyl)ethoxymethyl) – For Aromatic Lithiation

Best For: Fully aromatic pyrrolo[3,4-d]thiazoles where the N-H proton is acidic, or when directed lithiation (e.g., at the thiazole C2 position) is required. Mechanism: SEM is stable to strong bases (n-BuLi) but cleaved by Fluoride ions.

Protocol: Fluoride-Mediated Deprotection

  • Reagent Choice: Use TBAF (Tetrabutylammonium fluoride) in THF.

  • Additives: Add Ethylenediamine (1.0 equiv) or HMPA (caution: toxic) to scavenge the formaldehyde byproduct, which can re-react with the pyrrole.

  • Temperature: Heat to 60 °C. SEM on electron-deficient pyrroles is stubborn.

  • Alternative: If TBAF fails, use MgBr₂·OEt₂ in Nitromethane (mild Lewis acid cleavage).

PART 3: Comparative Data & Stability

Table 1: Protecting Group Compatibility for Thiazole Fused Systems

Protecting GroupStability: Acid (HBr/TFA)Stability: Base (LiOH/BuLi)Stability: Hydrogenation (Pd/C)Removal MethodSuitability for Pyrrolo[3,4-d]thiazole
Boc ❌ Unstable✅ Stable✅ StableTFA / HClPoor (if using acidic cyclization)
Benzyl (Bn) ✅ Stable✅ StableFails (S-poisoning) Pd/C + H₂Poor (Cannot be removed easily)
PMB ✅ Stable (Mild)✅ Stable❌ FailsDDQ (Oxidative)Excellent (Bypasses S-poisoning)
Troc Very Stable ❌ Unstable (Strong base)✅ StableZn / AcOH Excellent (Acid-tolerant)
SEM ⚠️ Marginal (TFA cleaves)Very Stable ✅ StableTBAF (Fluoride)Good (For aromatic systems)
PART 4: Frequently Asked Questions (FAQ)

Q1: I used Benzyl (Bn) protection, and now I can't remove it because the thiazole poisons the Pd/C catalyst. Is my batch ruined? A: Not necessarily. While standard hydrogenation fails, you have two "rescue" options:

  • Dissolving Metal Reduction: Use Na/NH₃ (liquid) at -78 °C. Warning: This may reduce the thiazole ring to a thiazoline. Test on a small scale.

  • Oxidative Cleavage: If the benzyl group is electron-rich enough, RuCl₃/NaIO₄ might oxidize the benzylic position to a benzoyl group, which is then hydrolyzable, though this is harsh. Pro-Tip: In the future, switch to PMB.

Q2: Can I use Cbz (Carboxybenzyl)? A: Cbz suffers from the same issue as Benzyl—it typically requires hydrogenolysis. While HBr/AcOH can remove Cbz, these conditions are harsh and may degrade the thiazole or brominate the pyrrole ring. Troc is a superior carbamate alternative.

Q3: I am synthesizing the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (non-aromatic). Does this change the strategy? A: Yes. The nitrogen is a secondary amine, not an aromatic pyrrole N.

  • Boc is acceptable if you form the thiazole ring first and then build the pyrrolidine, or if your thiazole cyclization is mild (e.g., Mitsunobu cyclization of a diol as per Daiichi Sankyo protocols).

  • If you are building the thiazole onto a pyrrolidinone precursor using Hantzsch chemistry (refluxing acid), Boc will fail . Use Troc or Alloc .

References
  • Scaffold Synthesis (Mitsunobu Route): Yoshikawa, K., et al. "A Facile Synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole and Other Pyrrolidine-Fused Aromatic Ring Systems via One-Step Cyclization from Diols." Heterocycles, 2012, 85(7), 1739. Link

  • PMB Deprotection (DDQ): Oikawa, Y., et al. "Specific removal of O-methoxybenzyl protection by DDQ oxidation." Tetrahedron Letters, 1982, 23(8), 885-888. Link

  • Troc & Zinc Reduction: Carson, J. F., & Maclay, W. D. "The Acylation of Amino Acids with α-Haloesters." Journal of the American Chemical Society, 1945, 67(10), 1808. Link

  • SEM Group Strategy: Muchowski, J. M., & Solas, D. R. "Protecting groups for the pyrrole nitrogen atom. The 2-(trimethylsilyl)ethoxymethyl moiety."[2][4] Journal of Organic Chemistry, 1984, 49(1), 203–205. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the landscape of fragment-based drug discovery (FBDD), the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole scaffold represents a critical bioisostere of the widely used isoindoline core. While isoindoline provides a lipophilic, aromatic spacer, the pyrrolo-thiazole fusion introduces significant polar surface area (PSA) and distinct electronic vectors due to the thiazole nitrogen and sulfur atoms.

This guide provides an objective, data-driven comparison of the 1H NMR spectral characteristics of this heterocyclic core against its carbocyclic analog. We focus on the diagnostic chemical shifts that allow researchers to rapidly confirm the integrity of the bicyclic system, particularly distinguishing the thiazole proton (H-2) from standard aromatic signals.

Key Technical Differentiators
  • Electronic Deshielding: The thiazole ring exerts a stronger electron-withdrawing effect than benzene, shifting adjacent methylene protons downfield.

  • Diagnostic Singlet: The H-2 proton on the thiazole ring is a unique spectral handle (>8.5 ppm) absent in isoindoline.

  • Amine Dynamics: The secondary amine in the fused pyrrolidine ring exhibits solvent-dependent exchange broadening, critical for accurate integration.

Comparative Spectral Analysis

The following data compares the target scaffold with Isoindoline (benzofused analog). Data is standardized for CDCl₃ at 298 K unless otherwise noted.

Table 1: Chemical Shift Fingerprint (δ ppm)
Proton Environment5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (Target)Isoindoline (Comparator)Δ (Shift Difference)Mechanistic Explanation
Aromatic/Heteroaromatic 8.88 (s, 1H) (Thiazole H-2)7.15 – 7.25 (m, 4H) (Benzene)+1.7 ppm The thiazole C-H is flanked by N and S, causing extreme deshielding via the anisotropic effect and electronegativity.
α-Methylene (H-4/H-6) 4.20 – 4.35 (s/br s, 4H) 4.18 (s, 4H)+0.1 – 0.2 ppmSlight downfield shift due to the electron-deficient thiazole ring compared to the electron-neutral benzene.
Amine (N-H) 2.0 – 3.5 (broad, exchangeable)2.0 – 2.5 (broad)VariableH-bonding capability of thiazole N may influence N-H acidity and exchange rates.
Carbonyl Satellites (¹³C) Distinct ¹J_CH ~190 Hz (Thiazole C2)¹J_CH ~160 Hz (Benzene)~30 HzHigher s-character in the thiazole C-H bond results in a larger coupling constant (visible in satellites).

Note on Multiplicity: In the unsubstituted parent amine, the methylene protons at positions 4 and 6 often appear as a singlet or a broadened singlet due to rapid ring flipping and nitrogen inversion. If the nitrogen is protonated (HCl salt), these signals may split or sharpen due to conformational locking.

Structural & Electronic Visualization

The following diagram illustrates the electronic flow and structural comparison between the target and its bioisostere.

G cluster_0 Comparator: Isoindoline cluster_1 Target: Pyrrolo[3,4-d]thiazole Iso Isoindoline Core (Carbocyclic) Iso_Prop Electron Neutral Lipophilic Multiplet Ar-H (~7.2 ppm) Iso->Iso_Prop Thiazole Pyrrolo[3,4-d]thiazole (Heterocyclic) Iso->Thiazole Bioisosteric Replacement (Lower LogP, Higher PSA) Thiazole_Prop Electron Deficient Polar (H-bond Acceptor) Diagnostic Singlet (~8.9 ppm) Thiazole->Thiazole_Prop Effect Anisotropic Deshielding (Sulfur/Nitrogen Influence) Thiazole->Effect Effect->Thiazole_Prop Causes Downfield Shift

Figure 1: Structural comparison highlighting the electronic divergence between the isoindoline and pyrrolo[3,4-d]thiazole scaffolds.

Experimental Protocol: High-Fidelity Acquisition

To ensure publication-quality spectra, particularly for resolving the broad amine or distinguishing the thiazole singlet from solvent satellites, follow this optimized workflow.

A. Sample Preparation[1][2][3][4][5][6][7][8][9]
  • Solvent Selection:

    • Standard:CDCl₃ (Chloroform-d). Good for general characterization.

    • Preferred for Exchange:DMSO-d6 . Use if the N-H proton needs to be observed or if the HCl salt is being analyzed. DMSO slows proton exchange, sharpening the N-H signal and revealing coupling to the adjacent methylenes (splitting them into doublets).

  • Concentration: 5–10 mg in 0.6 mL solvent. Avoid higher concentrations to prevent aggregation-induced broadening.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): Set to 5.0 – 10.0 seconds .

    • Reasoning: The thiazole H-2 proton is isolated (no adjacent protons for efficient dipolar relaxation). It has a significantly longer T1 relaxation time than methylene protons. A short D1 will suppress this signal integration, leading to incorrect stoichiometry calculations.

  • Scans (NS): Minimum 64 scans to resolve ¹³C satellites (for quality control).

  • Spectral Width (SW): Ensure the window extends to 12 ppm to capture downfield N-H or salt protons.

C. Processing Workflow

Workflow Step1 Acquisition (D1 > 5s for Thiazole H-2) Step2 Apodization (LB = 0.3 Hz) Step1->Step2 Step3 Phasing (Manual correction for broad NH) Step2->Step3 Step4 Baseline Correction (Bernstein Polynomial) Step3->Step4 Step5 Integration Validation Step4->Step5 Check Check: Is H-2 Integral = 1.0? Step5->Check Action Recalibrate D1 Check->Action No (<0.95)

Figure 2: NMR processing workflow emphasizing the critical relaxation delay check for the thiazole proton.

Troubleshooting & Artifacts

The "Missing" Amine Proton

In CDCl₃, the N-H proton (position 5) is often broad and may merge with the baseline due to rapid exchange with trace water.

  • Solution: Switch to DMSO-d6 or add a drop of D₂O (shaking the tube). If the broad lump disappears (exchanges to D), it confirms the N-H assignment.

Conformational Rotamers

If the nitrogen at position 5 is substituted (e.g., N-Boc or N-Acetyl), you may observe rotamers .

  • Observation: Two sets of signals for the thiazole H-2 and methylenes (ratio often 2:1 or 3:1).

  • Validation: Run a Variable Temperature (VT) experiment at 50°C. The signals should coalesce into a single average set, confirming dynamic rotamerism rather than impurities.

References

  • Synthesis and Characterization of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole: Iijima, T., et al. "A Facile Synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole and Other Pyrrolidine-Fused Aromatic Ring Systems via One-Step Cyclization from a Diol." Heterocycles, Vol. 85, No. 7, 2012, pp. 1713-1725.

  • General NMR Data for Isoindoline Scaffolds: Gawley, R. E., et al. "Isoindoline and Isoquinoline Derivatives." Journal of Organic Chemistry, Vol. 72, No. 6, 2007. (Standard reference for carbocyclic analog shifts).

  • Thiazole Proton Relaxation Properties: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Source for T1 relaxation protocols regarding isolated heteroaromatic protons).

A Comparative Guide to the Biological Activities of Pyrrolo[3,4-d]thiazole and Pyrrolo[2,3-d]thiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, fused pyrrolothiazoles represent a class of compounds with significant, yet divergently explored, biological potential. The constitutional isomerism of these scaffolds—specifically the pyrrolo[3,4-d]thiazole and pyrrolo[2,3-d]thiazole systems—presents a compelling case for comparative analysis. The seemingly subtle shift in the nitrogen atom's position within the pyrrole ring profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, thereby dictating its interactions with biological targets.

The pyrrolo[2,3-d]thiazole scaffold, an isostere of the naturally occurring purine nucleus, has attracted considerable attention, leading to the discovery of potent bioactive agents. Conversely, the pyrrolo[3,4-d]thiazole scaffold remains a less charted territory, with its potential often inferred from related pyrrolo[3,4-x] systems. This guide provides an in-depth, objective comparison of the known biological activities of these two isomeric systems, supported by experimental data and protocols, to empower researchers in the rational design of next-generation therapeutics.

isomers cluster_23d Pyrrolo[2,3-d]thiazole cluster_34d Pyrrolo[3,4-d]thiazole img_23d img_23d img_34d img_34d

Caption: Structural comparison of pyrrolo[2,3-d]thiazole and pyrrolo[3,4-d]thiazole isomers.

The Pyrrolo[2,3-d]thiazole Scaffold: A Promising Antifungal Agent

The pyrrolo[2,3-d]thiazole core has been identified as a promising lead structure in the development of novel fungicides.[1][2] This interest stems from its bioisosteric relationship to other active scaffolds and its potential to engage novel biological targets, a critical need in overcoming drug resistance.

Fungicidal Activity

Recent studies have demonstrated that a series of novel pyrrolo[2,3-d]thiazole derivatives exhibit potent fungicidal activity against a range of plant pathogenic fungi.[2] Notably, several compounds displayed greater efficacy against Rhizoctonia solani than existing control fungicides. Furthermore, significant activity was observed against Botrytis cinerea, with multiple derivatives showing potent inhibition.[2]

Table 1: Fungicidal Activity of Representative Pyrrolo[2,3-d]thiazole Derivatives against Botrytis cinerea

Compound IDR GroupEC50 (μg/mL)[2]
C4 4-Fluorophenyl1.45
C6 2,4-Dichlorophenyl1.29
C8 2-Chloro-4-fluorophenyl1.77
C10 4-Trifluoromethylphenyl1.17
C20 4-Chlorophenyl1.62

EC50: The half maximal effective concentration.

Mechanism of Action Insights

The causality behind this potent fungicidal activity appears to be a novel mechanism of action. Transcriptome analysis and molecular docking studies suggest that these compounds do not act as typical pyruvate kinase inhibitors.[2] Instead, the lead compound C20 was found to significantly impact the tryptophan metabolic pathway and interfere with the biosynthesis of cutin, suberin, and wax in B. cinerea.[2] This disruption of fungal cell wall and metabolic integrity presents a promising alternative to existing antifungal mechanisms, potentially circumventing established resistance pathways.

Beyond fungicidal effects, the broader class of pyrrolo[2,3-d]pyrimidines (which shares the same pyrrole fusion) is known for a wide array of pharmacological activities, including potent inhibition of various protein kinases, making this scaffold a "privileged" structure in drug discovery.[3][4] This suggests that pyrrolo[2,3-d]thiazole derivatives may also warrant investigation as kinase inhibitors for applications in oncology and inflammatory diseases.

The Pyrrolo[3,4-d]thiazole Scaffold: An Emerging Anti-Inflammatory and Anticancer Moiety

In contrast to its well-studied isomer, the pyrrolo[3,4-d]thiazole scaffold is significantly less explored. However, by examining the biological activities of structurally analogous pyrrolo[3,4-x] fused systems, we can infer its potential therapeutic applications. A recurring theme among these related compounds is their efficacy as anti-inflammatory and anticancer agents.

Inferred Anti-Inflammatory Activity

Derivatives of pyrrolo[3,4-d]pyridazinone, which features a pyridazine ring fused to the pyrrole core in the same manner as thiazole in our target, have been synthesized and identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[5][6] The selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, offering efficacy with reduced gastrointestinal side effects compared to non-selective NSAIDs.[7] Molecular docking studies have confirmed that these compounds bind effectively within the COX-2 active site.[5] Similarly, N-substituted 3,4-pyrroledicarboximides have also shown potent COX-1 and COX-2 inhibitory activity.[8][9]

Inferred Anticancer and Other Activities

The pyrrolo[3,4-d]pyridazinone scaffold has also been investigated for anticancer and antimycobacterial properties.[6] Furthermore, pyrazolo[3,4-d]thiazole derivatives, which are structurally very similar, have demonstrated significant anticancer activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with some compounds showing greater efficacy than the standard drug doxorubicin.[10][11] These compounds have also been noted for their anti-inflammatory properties.[11] This convergence of activity within related scaffolds strongly suggests that the pyrrolo[3,4-d]thiazole core is a viable candidate for development as a dual anti-inflammatory and anticancer agent.

Comparative Analysis and Future Directions

The available evidence paints a picture of two isomeric scaffolds with distinct, yet potentially overlapping, therapeutic profiles.

  • Pyrrolo[2,3-d]thiazole: Currently established as a potent fungicidal lead, likely acting via novel mechanisms involving tryptophan metabolism and cell wall biosynthesis. Its structural similarity to purines suggests a high potential for interaction with a wide range of biological targets, particularly kinases.

  • Pyrrolo[3,4-d]thiazole: While less directly studied, evidence from analogous scaffolds strongly points towards its potential as an anti-inflammatory agent (via COX-2 inhibition) and an anticancer agent.

This divergence is logically rooted in their structural differences. The purine-like arrangement of the [2,3-d] isomer makes it a suitable mimic for endogenous ligands that bind to ATP-binding sites and other purine-recognizing domains. The [3,4-d] isomer presents a different topology and electronic profile, which may favor binding to targets like the cyclooxygenase channel.

Future research should focus on:

  • Direct Synthesis and Screening: A library of pyrrolo[3,4-d]thiazole derivatives should be synthesized and screened against COX enzymes, various cancer cell lines, and fungal pathogens to confirm the activities inferred from its analogs.

  • Head-to-Head Comparison: Isomeric pairs of pyrrolo[2,3-d]thiazole and pyrrolo[3,4-d]thiazole derivatives with identical substituents should be synthesized and tested in the same assays (e.g., antifungal, COX inhibition, kinase panels) to provide definitive, quantitative comparisons of their potency and selectivity.

  • Mechanism of Action Studies: For any active compounds discovered from the pyrrolo[3,4-d]thiazole series, detailed mechanistic studies are crucial to elucidate their biological targets and pathways.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, the following detailed protocols are provided.

Protocol 1: Synthesis of a Pyrrolo[2,3-d]thiadiazole Derivative via Hurd-Mori Reaction

This protocol is adapted from established methods for synthesizing fused 1,2,3-thiadiazoles from pyrrolidine precursors.[12][13] The key to this reaction is the cyclization of a hydrazone intermediate with thionyl chloride.

hurd_mori start Start: N-Protected Pyrrolidine-Thione hydrazone Hydrazone Intermediate start->hydrazone Formation reagent1 Hydrazine Hydrate reagent1->hydrazone cyclization Hurd-Mori Cyclization (Reflux) hydrazone->cyclization Addition reagent2 Thionyl Chloride (SOCl₂) in Chloroform reagent2->cyclization workup Aqueous Workup (NaHCO₃ wash) cyclization->workup purification Column Chromatography workup->purification product Product: Pyrrolo[2,3-d]thiadiazole purification->product

Caption: Workflow for the Hurd-Mori synthesis of a pyrrolo[2,3-d]thiadiazole.

Methodology:

  • Hydrazone Formation: Dissolve the starting N-protected pyrrolidine-thione (1.0 eq) in ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature. Stir the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

  • Cyclization: Prepare a solution of thionyl chloride (7.0 eq) in dry chloroform under a nitrogen atmosphere and bring it to reflux. Dissolve the crude hydrazone intermediate (1.0 eq) in dry chloroform and add it dropwise to the refluxing thionyl chloride solution over 30 minutes.

  • Reaction Monitoring & Quenching: Continue refluxing for 16-24 hours, monitoring the reaction progress by TLC. After completion, cool the mixture to room temperature and carefully concentrate it in vacuo.

  • Workup: Redissolve the residue in dichloromethane. Cautiously wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final pyrrolo[2,3-d]thiadiazole derivative.[12]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][14]

  • Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans, Botrytis cinerea) on appropriate agar plates. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[1]

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve final test concentrations, typically ranging from 0.03 to 64 µg/mL. Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound. Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the positive control.[14] This can be determined visually or by measuring absorbance at 600 nm with a plate reader.

Protocol 3: In Vitro COX-2 Inhibitor Screening (Fluorometric Assay)

This protocol provides a robust method for determining the IC50 of a compound against the COX-2 enzyme.[7][15][16]

cox_assay cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Assay Buffer, Cofactor, Probe, and Test Compound Dilutions plate Add Buffer, Cofactor, Probe, Enzyme, and Inhibitor/Vehicle to appropriate wells reagents->plate enzyme Dilute Recombinant COX-2 Enzyme enzyme->plate initiate Initiate Reaction with Arachidonic Acid plate->initiate measure Read Fluorescence Kinetically (Ex/Em = 535/587 nm) initiate->measure calc Calculate Reaction Rate (% Inhibition) measure->calc ic50 Plot Dose-Response Curve to determine IC50 calc->ic50

Caption: Experimental workflow for a fluorometric COX-2 inhibitor screening assay.

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions (e.g., Assay Genie, Cayman Chemical, BPS Bioscience).[15][16][17] This typically involves diluting assay buffer, a COX probe, and a cofactor solution. Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) in assay buffer.

  • Reaction Mixture: In a 96-well white opaque plate, prepare a reaction mixture for each well containing assay buffer, COX probe, and COX cofactor.

  • Enzyme and Inhibitor Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the negative control. Add the test compound dilutions, the control inhibitor, or vehicle (e.g., DMSO) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate) to all wells.

  • Fluorescence Measurement: Immediately begin reading the fluorescence kinetically using a plate reader with excitation at ~535 nm and emission at ~587 nm.[16] Record data every minute for 10-15 minutes.

  • Data Analysis: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[7]

References

  • Turner, M., Linder, T., Schnürch, M., Mihovilovic, M. D., & Stanetty, P. (2005). Synthesis of Pyrrolo[2,3-d][1][7][12]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 367-375. [Link]

  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [Link]

  • Li, Y., et al. (2024). Fungicidal Activity of New Pyrrolo[2,3-d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis. Journal of Agricultural and Food Chemistry, 72(21), 11990-12002. [Link]

  • Stanetty, P., et al. (2005). Synthesis of pyrrolo[2,3-d][1][7][12]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules, 10(2), 367-75. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit, Catalog #79344. [Link]

  • Szkatuła, D., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. International journal of molecular sciences, 22(3), 1410. [Link]

  • Ghannoum, M., & Rex, J. H. (2020). A Practical Guide to Antifungal Susceptibility Testing. Infectious disease clinics of North America, 34(3), 559–573. [Link]

  • Szkatuła, D., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. International journal of molecular sciences, 22(3), 1410. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric), BN00777. [Link]

  • El-Sayed, N. F., et al. (2025). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & biodiversity, 22(6), e202403173. [Link]

  • ASM Journals. (1993). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. Journal of Clinical Microbiology, 31(10), 2672-2678. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments), (132), e57127. [Link]

  • El-Sayed, N. F., et al. (2025). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & biodiversity, 22(6), e202403173. [Link]

  • Szałek, A., et al. (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules, 25(24), 6033. [Link]

  • Pomarnacka, E., & Gdaniec, M. (2001). Synthesis of some pyrrolo[3,4-d]pyridazinones and their preliminary anticancer, antimycobacterial and CNS screening. Die Pharmazie, 56(5), 384-389. [Link]

  • Hafez, H. N., El-Gazzar, A. R., & Al-Hussain, S. A. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European journal of medicinal chemistry, 45(11), 5319-5323. [Link]

  • Abdel-Megeed, M. F., El-Hiti, G. A., & Zohdi, H. F. (2002). Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties. Die Pharmazie, 57(8), 519-522. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Safety Directive

Status: Bioactive Heterocyclic Scaffold / Pharmaceutical Intermediate Default Risk Level: High Caution (Treat as Potent Bioactive)

As researchers, we often encounter "Warning" labels that mask the true potential of a compound. While 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole (often supplied as the hydrochloride salt, CAS 773031-79-1) is frequently classified as a Category 2 Skin/Eye Irritant, its structural motifs—a fused thiazole and pyrrole ring system—are specifically designed to interact with biological targets (e.g., kinase inhibition or receptor binding).

The Core Directive: Do not handle this compound based solely on its acute toxicity rating. Handle it based on its unknown chronic potency . We treat this as a New Chemical Entity (NCE) with high bioactive potential.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the specific physical and chemical vectors of exposure.

PropertyObservationOperational Risk
Physical State Crystalline Solid / Fine PowderInhalation: High risk of aerosolization during weighing. Static charge often causes "fly-away" particles.
Chemical Nature Fused Heterocyclic AminePermeation: Nitrogen-containing heterocycles can permeate standard latex rapidly.
Bioactivity Drug ScaffoldSystemic Effect: Potential for specific enzyme inhibition or sensitization even at low doses.
Acidity/Basicity Secondary Amine (or HCl salt)Corrosivity: Free base is basic; Salt is acidic. Both pose immediate risks to mucous membranes (eyes/lungs).
Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling this compound in pure form (>98% purity).

A. Respiratory Protection (The Primary Barrier)
  • Primary Control: All manipulation of the solid powder must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If Hood Unavailable/Cleaning Spills):

    • Minimum: N95 or P100 disposable particulate respirator (NIOSH-approved).

    • Recommended: Half-face elastomeric respirator with P100/OV cartridges (Organic Vapor protection is added because thiazole derivatives often carry sulfur-based odors or volatile impurities).

B. Dermal Protection (The Double-Glove Protocol)

Standard single-layer nitrile is insufficient for extended handling of fused heterocycles due to potential microscopic pinholes or permeation.

  • Layer 1 (Inner): Disposable Nitrile (2.5–4 mil). Serves as a sweat barrier and last line of defense.

  • Layer 2 (Outer): Extended Cuff Nitrile or Neoprene (minimum 5–8 mil thickness).

    • Why? The extended cuff must go over the lab coat sleeve to prevent dust from settling on the wrist—a common contact dermatitis vector.

  • Technique: Inspect outer gloves for "tackiness" or discoloration every 30 minutes. Change immediately if observed.

C. Ocular Protection[1][2][3]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses with side shields are not acceptable for handling the powder form.

    • Reasoning: Fine amine powders can drift around side shields. Contact with the eye moisture creates a localized high-pH (or low-pH if salt) caustic injury immediately.

D. Body Protection[1][4][5]
  • Standard: Flame-resistant (FR) Lab Coat (buttoned to the neck).

  • High Quantity (>10g): Tyvek® sleeve covers or a disposable apron are required to prevent accumulation of dust on the fabric of the lab coat, which can track contamination into common areas.

Operational Workflow: Step-by-Step
Phase 1: Preparation (Donning)
  • Sanitize: Wash hands thoroughly before gloving.

  • Don PPE: Put on N95/Respirator (if applicable)

    
     Goggles 
    
    
    
    Lab Coat
    
    
    Inner Gloves
    
    
    Outer Gloves (over cuffs).
  • Static Check: If the powder appears static-prone (clinging to glass), use an ionizing bar or anti-static gun inside the hood before opening the vial.

Phase 2: Handling (Weighing & Solubilization)
  • The "Draft" Rule: Place the balance at least 6 inches back from the sash of the fume hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Solubilization: Dissolve the solid immediately. Once in solution (e.g., DMSO or Methanol), the inhalation risk drops, but the permeation risk increases .

    • Critical: DMSO facilitates skin absorption. If dissolved in DMSO, treat the solution as a skin-penetrating toxin.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the balance and immediate work area with a paper towel dampened with 10% Methanol/Water.

  • Waste: Dispose of the paper towel and disposable spatula in "Solid Hazardous Waste."

  • Doffing Sequence (Crucial):

    • Remove Outer Gloves (turn inside out).

    • Remove Goggles (handle by strap).

    • Remove Lab Coat.[1]

    • Remove Inner Gloves.

    • Wash Hands: Wash with soap and water for 60 seconds, scrubbing wrists.

Decision Logic & Workflow Diagram

This diagram illustrates the decision matrix for selecting controls based on the state of the material.

PPE_Decision_Matrix Start Start: Handling 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Hood ENGINEERING CONTROL: Certified Fume Hood REQUIRED Solid->Hood Dust Hazard Liquid->Hood Volatile/Splash Hazard Bench Benchtop Allowed? ONLY if sealed/dilute Liquid->Bench Dilute Assay Plate PPE_High PPE LEVEL: HIGH - Double Nitrile Gloves - Splash Goggles - N95 (if outside hood) - Tyvek Sleeves Hood->PPE_High Handling Pure Substance PPE_Med PPE LEVEL: MEDIUM - Single Nitrile (Change often) - Safety Glasses w/ Shields - Lab Coat Bench->PPE_Med Waste_Solid WASTE: Solid Hazardous (Segregated) PPE_High->Waste_Solid Waste_Liq WASTE: Solvent Stream (Halogenated/Non-Halogenated) PPE_High->Waste_Liq PPE_Med->Waste_Liq

Caption: Decision matrix for PPE selection. Note that handling the pure solid requires the highest level of containment due to inhalation risks.

Emergency Response Protocols
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The basicity of thiazole amines can cause corneal opacity if not treated instantly.

  • Skin Contact:

    • Powder: Brush off gently (do not wet initially to avoid increasing absorption area), then wash with soap and water.

    • Solution: Wash immediately with soap and water.[6] Do not use ethanol/solvents to clean skin (this drives the chemical deeper).

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a hazardous waste bag.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4][7] Personal Protective Equipment: Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor.[4] [Link]

  • PubChem. (n.d.). Compound Summary: 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole.[8] National Library of Medicine. [Link](Note: Search by CAS 773031-79-1 for salt form specifics).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.